
1-(5-Chloro-2-fluorophenyl)cyclobutan-1-amine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Chloro-2-fluorophenyl)cyclobutan-1-amine hydrochloride is a chemical compound with the CAS Number: 2095319-30-3 . It has a molecular weight of 236.12 . The IUPAC name for this compound is 1-(5-chloro-2-fluorophenyl)cyclobutan-1-amine hydrochloride . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H11ClFN.ClH/c11-7-2-3-9(12)8(6-7)10(13)4-1-5-10;/h2-3,6H,1,4-5,13H2;1H . This code provides a unique representation of the molecule’s structure.Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization in Research Chemicals
The compound was identified in a study focusing on the synthesis and characterization of research chemicals. It was obtained from a UK-based internet vendor and its presence indicates a bioisosteric replacement frequently associated with synthetic cannabinoids. An extensive analytical characterization, including chromatographic, spectroscopic, mass spectrometric platforms, and crystal structure analysis, was conducted. The study highlights the importance of correct identification of research chemicals due to the potential for mislabeling (McLaughlin et al., 2016).
Diastereo- and Enantioselective Synthesis
This compound is highlighted in the context of producing polysubstituted aminocyclobutanes and aminocyclopropanes in a highly diastereo- and enantioselective manner. The study describes a synthesis method through CuH-catalyzed hydroamination of strained trisubstituted alkenes, noting the significance of these compounds in biologically active substances (Feng et al., 2019; Feng et al., 2020).
Synthesis of Protected 2-Aminocyclobutanone
A study focused on the synthesis of a protected 2-aminocyclobutanone as a modular transition state synthon for medicinal chemistry. The hydrochloride salt of ɑ-aminocyclobutanone, protected as its dimethyl acetal, was prepared to facilitate access to cyclobutanone-containing lead inhibitors of hydrolase enzymes. The synthesis process and the transformation of the cyclobutane derivatives were detailed, emphasizing their relevance in medicinal chemistry applications (Mohammad et al., 2020).
Intramolecular Amination of Nonclassical Cyclopropylmethyl Cation
Research described the provision of intramolecular amination products of intermediate cyclobutyl or cyclopropylmethyl carbenium ion. The study explored the factors influencing the ratio of amination products and discussed the diastereoselectivity in the amination process, leading to the formation of trans-cyclobutane derivatives. This research adds to the understanding of the structural and chemical properties of cyclobutane derivatives (Skvorcova et al., 2017).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
1-(5-chloro-2-fluorophenyl)cyclobutan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClFN.ClH/c11-7-2-3-9(12)8(6-7)10(13)4-1-5-10;/h2-3,6H,1,4-5,13H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCBOIKGBYAETQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=C(C=CC(=C2)Cl)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloro-2-fluorophenyl)cyclobutan-1-amine;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


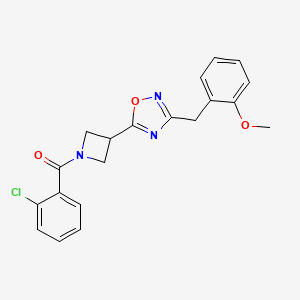
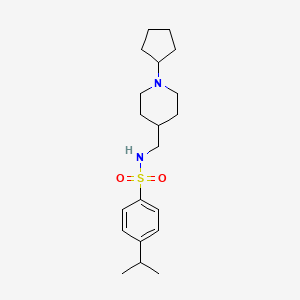


![N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2505057.png)
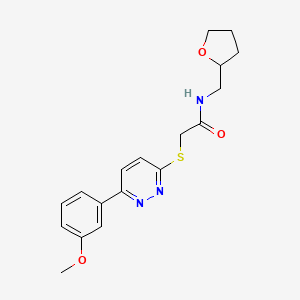
![1-[(E)-2-phenylethenyl]-4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B2505059.png)
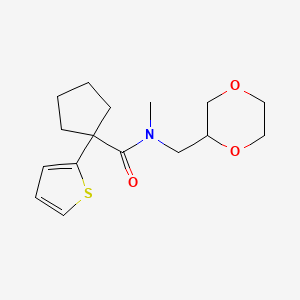
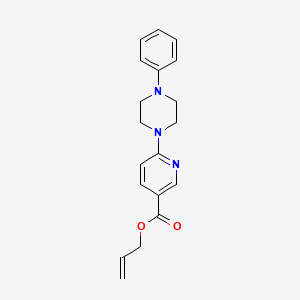
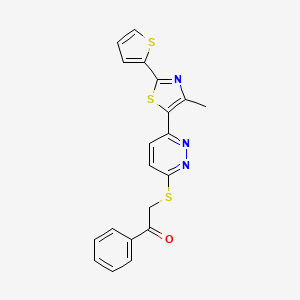
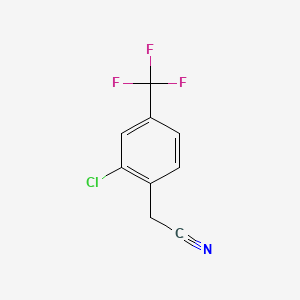
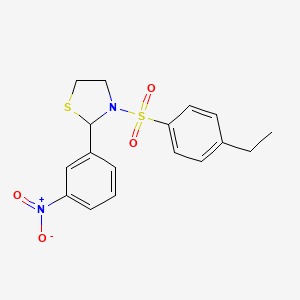
![[5-({4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}methyl)-1-methyl-1H-pyrrol-3-yl](phenyl)methanone](/img/structure/B2505069.png)